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  • Product: 1,2,5-Trimethylpiperidin-4-ol
  • CAS: 17618-51-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Exact Mass and Molecular Weight of 1,2,5-trimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the fundamental chemical properties of 1,2,5-trimethylpiperidin-4-ol, specifically its exact mass and molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental chemical properties of 1,2,5-trimethylpiperidin-4-ol, specifically its exact mass and molecular weight. Understanding these parameters is a critical first step in the characterization of any chemical entity within a research and drug development pipeline. This document will not only define these core concepts but also detail the primary analytical methodology for their experimental determination, grounded in the principles of mass spectrometry.

Defining the Core Concepts: Exact Mass vs. Molecular Weight

In the realm of chemical analysis, the terms "exact mass" and "molecular weight" are often used interchangeably, though they represent distinct concepts. A precise understanding of their differences is crucial for accurate data interpretation and reporting.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table, which themselves are weighted averages. This value is typically expressed in grams per mole ( g/mol ).

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a more precise measure and is typically expressed in unified atomic mass units (u or Da). High-resolution mass spectrometry is the technique of choice for determining the exact mass of a molecule.[1]

For 1,2,5-trimethylpiperidin-4-ol, with the chemical formula C₈H₁₇NO , the distinction is as follows:

ParameterValueUnits
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Exact Mass 143.1310u

Note: The molecular formula for the related compound, 1,2,5-trimethylpiperidin-4-one, is C₈H₁₅NO.[2][3] The conversion of the ketone to a hydroxyl group in 1,2,5-trimethylpiperidin-4-ol results in the addition of two hydrogen atoms, leading to the molecular formula C₈H₁₇NO.

Experimental Determination: The Central Role of Mass Spectrometry

Mass spectrometry is the cornerstone analytical technique for the experimental determination of both the molecular weight and, more critically, the exact mass of a compound.[4] This powerful method measures the mass-to-charge ratio (m/z) of ionized molecules.

The general workflow of a mass spectrometry experiment can be visualized as follows:

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Analysis Sample 1. Sample Preparation (1,2,5-trimethylpiperidin-4-ol in solution) Ion_Source 2. Ion Source (e.g., ESI, APCI) Sample->Ion_Source Introduction Mass_Analyzer 3. Mass Analyzer (e.g., TOF, Quadrupole, Orbitrap) Ion_Source->Mass_Analyzer Acceleration & Focusing Detector 4. Detector Mass_Analyzer->Detector Separation by m/z Data_System 5. Data System Detector->Data_System Output Mass Spectrum Data_System->Output Mass Spectrum Generation

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Experimental Protocol for the Determination of the Exact Mass of 1,2,5-trimethylpiperidin-4-ol

The following is a generalized protocol for the determination of the exact mass of 1,2,5-trimethylpiperidin-4-ol using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Sample Preparation:

    • Accurately weigh a small amount of 1,2,5-trimethylpiperidin-4-ol.

    • Dissolve the sample in a suitable solvent system to a final concentration of approximately 1 µg/mL. A common solvent system for ESI is a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a well-characterized calibration standard with known m/z values across the desired mass range. This step is critical for ensuring high mass accuracy.

  • Sample Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Within the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets.

    • As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase protonated molecules, [M+H]⁺, of 1,2,5-trimethylpiperidin-4-ol.

  • Mass Analysis:

    • The protonated ions are accelerated into the time-of-flight (TOF) mass analyzer.

    • In the flight tube, ions with a smaller m/z will travel faster and reach the detector before ions with a larger m/z. The instrument precisely measures the time it takes for the ions to travel the length of the flight tube.

  • Detection and Data Acquisition:

    • The detector records the arrival time of the ions, which is then converted to an m/z value.

    • The data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis:

    • The mass spectrum will show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

    • The exact mass of the neutral molecule (M) is calculated by subtracting the mass of a proton (approximately 1.007276 u) from the measured m/z of the [M+H]⁺ ion.

    • The experimentally determined exact mass is then compared to the theoretical exact mass of C₈H₁₇NO (143.1310 u). A mass accuracy of within 5 ppm is typically expected for high-resolution instruments.

Significance in Research and Drug Development

The accurate determination of molecular weight and exact mass is a fundamental and non-negotiable aspect of chemical and pharmaceutical research for several reasons:

  • Structural Elucidation and Confirmation: The exact mass provides the elemental composition of a molecule, which is a critical piece of information for confirming its chemical structure, especially for novel compounds.

  • Purity Assessment: Mass spectrometry can be used to identify and quantify impurities in a sample, which is essential for quality control in drug manufacturing.

  • Metabolite Identification: In drug metabolism studies, mass spectrometry is used to identify the metabolites of a drug candidate by determining their exact masses and comparing them to potential biotransformation products.

  • Proteomics and Biomarker Discovery: In the broader field of life sciences, accurate mass measurements are essential for identifying proteins and other biomolecules that may serve as disease biomarkers.

References

  • NIST. Octanamide. NIST Chemistry WebBook. [Link]

  • PharmaCompass. 1,2,5-trimethyl-piperidin-4-one. [Link]

  • Wikipedia. C8H17NO. [Link]

  • University of Missouri. Calculating Exact Masses. Mass Spectrometry Facility. [Link]

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1,2,5-Trimethylpiperidin-4-ol

Abstract This technical guide provides a comprehensive analysis of the receptor binding affinity profile of 1,2,5-trimethylpiperidin-4-ol, a piperidine derivative of significant pharmacological interest. The document elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the receptor binding affinity profile of 1,2,5-trimethylpiperidin-4-ol, a piperidine derivative of significant pharmacological interest. The document elucidates the compound's structural relationship to known opioid analgesics, details its stereoisomeric complexities, and synthesizes available data on its interactions with key central nervous system receptors. A primary focus is placed on its affinity for opioid receptors, given its structural analogy to the active metabolite of Trimeperidine (Promedol). This guide furnishes drug development professionals and researchers with detailed experimental protocols for assessing receptor binding and functional activity, including radioligand binding assays and cAMP functional assays. Furthermore, it visualizes critical experimental and signaling pathways to provide a holistic understanding of the compound's mechanism of action.

Introduction and Pharmacological Context

1,2,5-Trimethylpiperidin-4-ol is a substituted piperidine alcohol. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents that act on the central nervous system (CNS).[1] This compound is structurally analogous to Trimeperidine (Promedol), a synthetic opioid analgesic developed in the 1950s.[2][3][4] Trimeperidine itself is the propionyl ester of 1,2,5-trimethylpiperidin-4-ol. This relationship suggests that 1,2,5-trimethylpiperidin-4-ol may be a primary metabolite of Trimeperidine, potentially contributing to its overall pharmacological effect.

The core structure is also related to prodine and pethidine, highlighting its classification within the 4-phenylpiperidine class of opioids.[2][3] Understanding the receptor binding profile of this metabolite is therefore crucial for a complete characterization of Trimeperidine's activity, duration of action, and potential side effects.

Stereoisomerism: A Critical Consideration

The presence of chiral centers at carbons 2 and 5 of the piperidine ring results in the existence of multiple stereoisomers for 1,2,5-trimethylpiperidin-4-ol.[2][3][4] Isomerism is a critical factor in pharmacology, as different stereoisomers can exhibit vastly different binding affinities, efficacies, and metabolic fates.[5][6] For Trimeperidine, two of its four isomers, the β and γ isomers, are known to be pharmacologically active.[2][3][4] Consequently, any investigation into the receptor binding of 1,2,5-trimethylpiperidin-4-ol must consider the specific stereochemistry of the isomer being tested, as cis and trans isomers will likely possess distinct pharmacological profiles.

Predicted Receptor Binding Affinity Profile

While direct, comprehensive binding data for all isomers of 1,2,5-trimethylpiperidin-4-ol is not extensively published, its structural similarity to the potent opioid Trimeperidine provides a strong basis for predicting its primary targets. The principal targets are expected to be the opioid receptors, particularly the mu-opioid receptor (MOR), which mediates the analgesic effects of most clinically used opioids.[7]

Due to the prevalence of the piperidine nucleus in various CNS-active agents, potential off-target interactions cannot be discounted and warrant investigation.[8][9][10] These may include cholinergic (muscarinic and nicotinic) and sigma receptors.[8][11][12]

Summary of Predicted Affinities

The following table summarizes the predicted receptor binding affinities based on structural analogy and the known pharmacology of related compounds. The affinity values (Kᵢ) are presented as estimates, and experimental validation is essential.

Receptor TargetPredicted Affinity (Kᵢ)Rationale & Comments
Opioid Receptors
Mu (µ) Opioid Receptor (MOR)Low to Mid-NanomolarPrimary target, based on analogy to Trimeperidine and other 4-phenylpiperidines.[2][3][13] The hydroxyl group may result in lower affinity than the parent ester.
Delta (δ) Opioid Receptor (DOR)Mid to High NanomolarOpioid ligands often show some affinity for DOR, though typically lower than for MOR.[14]
Kappa (κ) Opioid Receptor (KOR)High Nanomolar to MicromolarGenerally lower affinity for this class of compounds compared to MOR and DOR.[14]
Cholinergic Receptors
Muscarinic Receptors (M₁-M₅)Micromolar or >The piperidine core can interact with muscarinic receptors, but this is not the primary expected activity.[12]
Nicotinic ReceptorsMicromolar or >Some piperidine derivatives interact with nicotinic receptors, but high affinity is not anticipated.[8]
Other Potential Targets
Sigma Receptors (σ₁, σ₂)High Nanomolar to MicromolarMany opioids and piperidine derivatives exhibit affinity for sigma receptors, which may modulate their effects.[11]

Experimental Methodologies for Profile Determination

To empirically determine the receptor binding affinity and functional activity of 1,2,5-trimethylpiperidin-4-ol isomers, a series of well-established in vitro assays are required.

Workflow for Receptor Affinity and Functional Characterization

The following diagram outlines a logical workflow for a comprehensive pharmacological characterization of a novel ligand like 1,2,5-trimethylpiperidin-4-ol.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Functional Activity A Compound Synthesis & Isomer Separation B Radioligand Binding Assay (Broad Panel: Opioid, Cholinergic, etc.) A->B Test Compound D Competitive Binding Assay (Determine Ki of Compound) B->D Identify Primary Targets C Saturation Binding Assay (Determine Kd of Radioligand) C->D Inform Concentration E cAMP Accumulation Assay (Gs/Gi Coupling) D->E Characterize Efficacy F Calcium Mobilization Assay (Gq Coupling) D->F G GTPγS Binding Assay (G-Protein Activation) D->G G cluster_0 Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gαi/o Gβγ MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel GIRK Channel G_Protein->K_Channel Gβγ activates Ca_Channel CaV Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Efflux Efflux K_Channel->Efflux Reduced_Excitability Neuronal Hyperpolarization (Reduced Excitability) Ca_Channel->Reduced_Excitability ↓ Influx Ligand 1,2,5-Trimethyl- piperidin-4-ol (Agonist) Ligand->MOR ATP ATP ATP->AC K_ion K+ Ca_ion Ca2+ Efflux->Reduced_Excitability Influx Influx Influx->Ca_Channel

Caption: Canonical Gᵢ-mediated signaling of the MOR.

Upon agonist binding, the activated Gαᵢ subunit inhibits adenylyl cyclase, reducing cAMP production. Simultaneously, the dissociated Gβγ subunit activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels (CaV), reducing neurotransmitter release. Together, these actions decrease neuronal excitability, producing analgesia.

Conclusion and Future Directions

1,2,5-trimethylpiperidin-4-ol represents a pharmacologically significant molecule, primarily due to its status as the core alcohol of the opioid analgesic Trimeperidine. Its receptor binding profile is predicted to be dominated by affinity for the mu-opioid receptor, but a comprehensive experimental evaluation across multiple receptor families is necessary for a complete understanding. The stereochemistry of the compound is of paramount importance, and future research must focus on the separation and individual characterization of its cis and trans isomers. The protocols and workflows detailed in this guide provide a robust framework for researchers to elucidate the precise binding affinities and functional activities of these isomers, which will be critical for understanding the complete pharmacological picture of Trimeperidine and for the potential development of new, related therapeutic agents.

References

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Kaur, J., & Singh, P. (2018). cAMP Assays in GPCR Drug Discovery. PubMed. Retrieved from [Link]

  • Cisbio. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Bio-protocol. (n.d.). Biology—Opioid Binding Assay. Bio-protocol, 3(3). Retrieved from [Link]

  • Schmid, Y., et al. (2023, January 27). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. ACS Measurement Science Au. Retrieved from [Link]

  • Pasternak, G. W. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols. Retrieved from [Link]

  • Jackson, P. J., et al. (1993). Identification of trimetazidine metabolites in human urine and plasma. PubMed. Retrieved from [Link]

  • Zhang, J., et al. (2024, July 10). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications. Retrieved from [Link]

  • Nguyen, L., et al. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • chemeurope.com. (n.d.). Trimeperidine. Retrieved from [Link]

  • Pasquinucci, L., et al. (2023, June 17). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimeperidine. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Trimeperidine. Retrieved from [Link]

  • Bogomolov, A. V., & Grishina, O. N. (2007). Determination of Promedol (Trimeperidine) and Ketamine in Blood Using Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Aldrich, J. V., et al. (2025, August 25). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Aronstam, R. S., et al. (1986). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. Retrieved from [Link]

  • Volpe, D. A., et al. (2011, January 6). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,2,5-trimethyl-piperidin-4-one. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,2,5-trimethyl-4-phenylpiperidin-4-ol. Retrieved from [Link]

  • Cheng, J., et al. (2014, March 17). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sarsenova, L., et al. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Chhabra, N., et al. (2013, June 15). A review of drug isomerism and its significance. Semantic Scholar. Retrieved from [Link]

  • Åstrand, A. (2025). Pharmacology and Toxicity of New Psychoactive Substances: In vitro metabolism and receptor activation. Diva-Portal.org. Retrieved from [Link]

  • University of Nottingham Repository. (n.d.). Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. Retrieved from [Link]

  • Kim, H. J., et al. (2002, October 18). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,5-Trimethyl-4-piperidinone. Retrieved from [Link]

  • Fülöp, A., et al. (2025, October 20). The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. bioRxiv. Retrieved from [Link]

  • Reyes-Parada, M., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Stereochemistry of 1,2,4,5-Tetraarylimidazolidines. Retrieved from [Link]

  • Dimmock, J. R., et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Łażewska, D., et al. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Retrieved from [Link]

  • John, C. S., et al. (n.d.). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

in vitro antimicrobial testing methods for 1,2,5-trimethylpiperidin-4-ol

An In-Depth Guide to In Vitro Antimicrobial Testing Methods for 1,2,5-Trimethylpiperidin-4-ol Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vitro Antimicrobial Testing Methods for 1,2,5-Trimethylpiperidin-4-ol

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives have been explored for a vast range of pharmacological activities, including antimicrobial properties.[2][3] 1,2,5-Trimethylpiperidin-4-ol, a member of this versatile chemical family, represents a potential candidate for new antimicrobial drug discovery. Preliminary studies on related derivatives have indicated that this structural class warrants further investigation for its antimicrobial activity.[4]

The global rise of antimicrobial resistance necessitates the robust evaluation of novel compounds.[5] Standardized in vitro antimicrobial susceptibility testing (AST) is the critical first step in this process, providing quantitative data on a compound's efficacy against various microbial pathogens.[6][7] These methods are essential for drug discovery, development, and the prediction of therapeutic outcomes.[5]

This comprehensive guide, designed for researchers and drug development professionals, provides detailed application notes and step-by-step protocols for evaluating the antimicrobial properties of 1,2,5-trimethylpiperidin-4-ol. The methodologies described are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility. We will progress from foundational screening to advanced characterization, explaining the causality behind each experimental choice to build a complete antimicrobial profile of the test compound.

Section 1: Preliminary Considerations & Quality Control

Before initiating antimicrobial testing, it is imperative to characterize the test article and establish a robust quality control (QC) framework. These preliminary steps are essential for the validity and reproducibility of all subsequent experiments.

1.1 Compound Solubility and Stability: The physicochemical properties of 1,2,5-trimethylpiperidin-4-ol must be determined. The compound must be dissolved in a solvent that is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay medium should typically not exceed 1-2% to avoid inhibitory effects. The stability of the compound in the chosen broth medium (e.g., Mueller-Hinton Broth) at 35-37°C should also be assessed to ensure it does not degrade during incubation.

1.2 Quality Control Strains: All antimicrobial susceptibility tests must include well-characterized quality control strains, such as those from the American Type Culture Collection (ATCC). These strains have defined susceptibility profiles to standard antibiotics, and their inclusion verifies the accuracy of the test system, including the medium, incubation conditions, and operator technique.[8]

Table 1: Example Quality Control Strains and Their Purpose

StrainGram TypeTypical UseRationale
Escherichia coli ATCC 25922NegativeGeneral QC for Gram-negative testingEnsures methods and media support appropriate growth and yield expected results for standard antibiotics.
Staphylococcus aureus ATCC 29213PositiveGeneral QC for Gram-positive testingVerifies performance of assays against Gram-positive organisms.
Pseudomonas aeruginosa ATCC 27853NegativeQC for non-fermenting Gram-negativesImportant for testing compounds against opportunistic and often multi-drug resistant pathogens.

Section 2: Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of a compound's antimicrobial activity.[9] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is the internationally recognized "gold standard" for determining MIC values due to its efficiency and quantitative results.[5][10][12]

Principle

The test microorganism is challenged with serial twofold dilutions of 1,2,5-trimethylpiperidin-4-ol in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for simultaneous testing of multiple concentrations.[5] After incubation, the wells are visually inspected for turbidity (growth), and the lowest concentration that remains clear is recorded as the MIC.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls P1 Prepare 2X stock solution of 1,2,5-trimethylpiperidin-4-ol in Mueller-Hinton Broth (MHB) A2 Add 200 µL of 2X compound stock to column 1 P1->A2 P2 Prepare standardized microbial inoculum (0.5 McFarland) P3 Dilute inoculum to final testing density in MHB P2->P3 A5 Inoculate wells (columns 1-11) with 100 µL of diluted inoculum P3->A5 A1 Dispense 100 µL MHB to columns 2-12 A3 Perform 1:2 serial dilutions from column 1 to 10 A1->A3 A2->A3 A4 Discard 100 µL from column 10 A3->A4 A4->A5 C1 Column 11: Growth Control (Inoculum + MHB, No Compound) A5->C1 I Incubate plate at 35-37°C for 16-20 hours A5->I C1->I C2 Column 12: Sterility Control (MHB only, No Inoculum) C2->I R Read Results: Identify lowest concentration with no visible growth (MIC) I->R

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5] A photometric device can be used for accuracy.[14]

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Plate Preparation:

    • In a sterile 96-well U-bottom or flat-bottom microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Prepare a stock solution of 1,2,5-trimethylpiperidin-4-ol in MHB at twice the highest desired final concentration.

    • Add 200 µL of this 2X compound stock solution to the wells in column 1.

    • Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10.

    • After mixing in column 10, discard the final 100 µL. Wells in columns 1-10 now contain 100 µL of the compound at decreasing concentrations.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

    • Seal the plate with a breathable film or place it in a container with a moist towel to prevent evaporation.

    • Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[14]

  • Reading and Interpreting Results:

    • After incubation, check the controls. The sterility control (column 12) should be clear. The growth control (column 11) should be uniformly turbid.

    • Visually inspect the test wells (columns 1-10) for turbidity. A small button of cells at the bottom of a U-bottom well is considered growth.

    • The MIC is the lowest concentration of 1,2,5-trimethylpiperidin-4-ol at which there is no visible growth.[13]

Section 3: Determining Bactericidal vs. Bacteriostatic Activity

The MIC value reveals the concentration required to inhibit growth but does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic).[11] To determine this, a Minimum Bactericidal Concentration (MBC) test is performed as a follow-up to the MIC assay.[16][17]

Principle

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[16][17][18] This is determined by subculturing the contents from the clear wells of the MIC plate onto antibiotic-free agar and enumerating the surviving colonies.[19]

Detailed Protocol: MBC Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the well corresponding to the MIC and at least two to three wells with higher concentrations (all of which should be clear).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well.

    • Plate each aliquot onto a separate, appropriately labeled Mueller-Hinton Agar (MHA) plate. Spread the aliquot evenly across the surface.

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 1°C for 18-24 hours, or until colonies are clearly visible.

    • After incubation, count the number of colonies (CFUs) on each plate.

  • Interpreting Results:

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFUs compared to the number of CFUs plated from the growth control.[18]

    • The relationship between the MBC and MIC is used to classify the compound's activity.

Table 2: Interpretation of MBC/MIC Ratio

MBC/MIC RatioInterpretationDescription
≤ 4BactericidalThe concentration required to kill the bacteria is no more than four times the concentration required to inhibit its growth.[19][20]
> 4BacteriostaticA much higher concentration is required to kill the bacteria than to inhibit its growth.

Section 4: Characterizing the Dynamics of Antimicrobial Activity: Time-Kill Kinetics Assay

While MIC and MBC provide endpoint data, a time-kill kinetics assay offers dynamic information about the rate at which an antimicrobial agent kills a bacterial population over time.[21][22] This assay is crucial for understanding whether the compound's effect is rapid or slow, and whether it is dependent on concentration or the duration of exposure.[23]

Principle

A standardized bacterial inoculum is exposed to one or more concentrations of 1,2,5-trimethylpiperidin-4-ol (typically based on the MIC value, e.g., 1x, 2x, 4x MIC). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[22][24] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][23]

Workflow for Time-Kill Assay

TimeKill_Workflow cluster_setup Setup S1 Prepare standardized inoculum (~5x10^5 to 5x10^6 CFU/mL) A1 Add inoculum to all flasks S1->A1 S2 Prepare flasks with MHB containing: - No compound (Growth Control) - Compound at 1x, 2x, 4x MIC S2->A1 T0 Time = 0 h A2 Immediately remove aliquot, perform serial dilutions, and plate for viable count T0->A2 T_int Time = 2, 4, 8 h A4 At each time point, remove aliquot, dilute, and plate for viable count T_int->A4 T24 Time = 24 h T24->A4 A1->T0 A3 Incubate flasks at 35-37°C with shaking A1->A3 P Incubate all plates for 18-24 hours A2->P A3->T_int A3->T24 A4->P R Count CFUs and calculate CFU/mL P->R D Plot log10 CFU/mL vs. Time and analyze kinetics R->D

Caption: Workflow for Time-Kill Kinetics Assay.

Detailed Protocol: Time-Kill Assay
  • Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare flasks containing sterile MHB with 1,2,5-trimethylpiperidin-4-ol at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Execution:

    • Add the prepared inoculum to each flask to initiate the experiment (Time = 0).

    • Immediately remove a sample from each flask (the T=0 sample). Perform 10-fold serial dilutions in sterile saline or PBS and plate appropriate dilutions onto MHA plates to determine the initial CFU/mL.

    • Incubate the flasks at 35-37°C, typically with agitation to ensure aeration and prevent clumping.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.

    • Perform serial dilutions and plate as described for the T=0 sample. If high levels of killing are expected, it may be necessary to plate lower dilutions or undiluted samples.

  • Data Analysis:

    • Incubate all MHA plates for 18-24 hours and count the colonies on plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results on a semi-logarithmic graph with time on the x-axis and log₁₀ CFU/mL on the y-axis.

    • Analyze the graph to determine the rate and extent of killing. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[21]

Section 5: High-Throughput Screening: ATP Bioluminescence Viability Assay

For screening larger numbers of compounds or conditions, traditional CFU-based methods can be laborious. ATP (adenosine triphosphate) bioluminescence assays offer a rapid and sensitive alternative for assessing cell viability.[25]

Principle

The assay quantifies ATP, the primary energy currency of all living cells, which is a direct indicator of metabolic activity and cell viability.[25][26] In the presence of a luciferase enzyme and its substrate, luciferin, ATP produces a light signal (bioluminescence) that is proportional to the number of viable cells.[27][28] Commercially available reagents combine cell lysis and the luciferase reaction into a single step, enabling a simple "add-mix-measure" format.[27]

Detailed Protocol: Bioluminescence Assay
  • Assay Setup:

    • Prepare and serially dilute 1,2,5-trimethylpiperidin-4-ol in a white, opaque 96-well microtiter plate, similar to the MIC setup. The opaque plate is necessary to prevent signal crosstalk between wells.

    • Add the standardized bacterial inoculum to the wells. Include appropriate growth and sterility controls.

    • Incubate the plate for a shorter, predetermined period (e.g., 2-6 hours), as this method can detect changes in viability much faster than growth-based assays.[27]

  • Luminescence Measurement:

    • At the end of the incubation period, allow the plate to equilibrate to room temperature.

    • Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., Promega BacTiter-Glo™).

    • Add a volume of the reagent equal to the volume in each well (e.g., add 100 µL of reagent to 100 µL of culture).

    • Mix on a plate shaker for 2-5 minutes to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Interpretation:

    • The luminescent signal (in Relative Light Units, or RLU) is directly proportional to the amount of ATP present, and thus to the number of viable cells.

    • Plot the RLU values against the compound concentration. A decrease in RLU indicates a loss of cell viability.

    • The results can be used to calculate an IC₅₀ (the concentration that reduces viability by 50%) and to rank compounds by potency in a high-throughput manner.

Summary and Integrated Testing Strategy

The comprehensive in vitro evaluation of a novel compound like 1,2,5-trimethylpiperidin-4-ol requires a multi-faceted approach. By systematically progressing through these validated methods, researchers can build a robust data package that characterizes the compound's antimicrobial potential.

Overall Testing Workflow

Overall_Workflow cluster_testing Antimicrobial Evaluation Start Compound: 1,2,5-trimethylpiperidin-4-ol QC Preliminary Steps: - Solubility & Stability Check - Quality Control Strain Selection Start->QC MIC Primary Screening: Determine MIC via Broth Microdilution QC->MIC HTS Optional High-Throughput Screen: ATP Bioluminescence Assay QC->HTS MBC Bactericidal/Bacteriostatic Test: Determine MBC MIC->MBC TK Dynamic Characterization: Time-Kill Kinetics Assay MIC->TK Analysis Data Analysis & Interpretation MBC->Analysis TK->Analysis HTS->Analysis Report Comprehensive Antimicrobial Profile: - Potency (MIC) - Activity (Bactericidal/Bacteriostatic) - Rate of Kill (Kinetics) Analysis->Report

Caption: Integrated strategy for antimicrobial profiling.

This structured approach ensures that the resulting data is not only accurate and reproducible but also provides the in-depth understanding necessary for advancing promising new antimicrobial candidates through the drug development pipeline.

References

  • Koval, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link][16]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link][21]

  • Dyusebaeva, M. A., et al. (2017). Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives. Pharmaceutical Chemistry Journal, 51(7), 550-552. Available at: [Link][4]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link][5]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link][17]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. Available at: [Link][10]

  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link][9]

  • Hindawi. (2019). Bioluminescence-Sensing Assay for Microbial Growth Recognition. Journal of Nanomaterials. Available at: [Link][25]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link][11]

  • Khan, D. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21213. Available at: [Link][22]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link][18]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Goel, K. K., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research, 3(3), 234-242. Available at: [Link][2]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link][24]

  • Vasilev, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 484. Available at: [Link][29]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link][19]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link][13]

  • BMG Labtech. (n.d.). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Available at: [Link]

  • Lepe, J. A., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Materials Science: Materials in Medicine, 29(3), 27. Available at: [Link][6]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Available at: [Link][23]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link][7]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Available at: [Link][30]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Minimum bactericidal concentration – Knowledge and References. Available at: [Link][20]

  • EUCAST. (2025). The EUCAST disk diffusion method for anaerobic bacteria. Available at: [Link][31]

  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 65-73. Available at: [Link][3]

  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. Available at: [Link]

  • ASM Journals. (2011). Application of Bacterial Bioluminescence To Assess the Efficacy of Fast-Acting Biocides. Antimicrobial Agents and Chemotherapy, 55(10), 4672-4678. Available at: [Link][32]

  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Available at: [Link][8]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Available at: [Link][14]

  • PMC - NIH. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Available at: [Link][33]

  • PMC - NIH. (2022). Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells. Available at: [Link][28]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link][34]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link][12]

  • PubMed. (2021). Bacterial bioluminescence assay for bioanalysis and bioimaging. Available at: [Link][26]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link][15]

  • PMC - NIH. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link][35]

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of 1,2,5-Trimethylpiperidin-4-ol Isomers

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Background The compound 1,2,5-trimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Background

The compound 1,2,5-trimethylpiperidin-4-ol (often referred to as Promedol alcohol) is a critical piperidine intermediate in the synthesis of potent opioid analgesics, most notably Trimeperidine (Promedol) and Isopromedol[1]. The pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is highly stereodependent.

Because the piperidine ring contains three chiral centers (C2, C4, and C5), the reduction of the precursor ketone (1,2,5-trimethylpiperidin-4-one) yields a complex diastereomeric mixture[2]. The three primary diastereomers are designated as the α , β , and γ isomers.

  • The γ -isomer is the direct precursor to Trimeperidine and is characterized by a trans-2-Me/5-Me and trans-2-Me/4-OH configuration[3].

  • The β -isomer is the precursor to Isopromedol.

Isolating these isomers with high diastereomeric excess (d.e.) is a classical challenge in process chemistry. While modern preparative chromatography can achieve this, fractional crystallization of their hydrochloride salts remains the most scalable, cost-effective, and thermodynamically robust method for bulk purification. This application note details the physicochemical rationale and step-by-step protocols for isolating these isomers via controlled crystallization.

Workflow Ketone 1,2,5-Trimethylpiperidin-4-one Reduction Reduction (Na/EtOH or Catalytic H2) Ketone->Reduction Mixture Diastereomeric Mixture (α, β, γ isomers) Reduction->Mixture SaltForm HCl Salt Formation (Anhydrous Et2O / HCl) Mixture->SaltForm

Fig 1: Synthetic workflow generating the diastereomeric mixture of 1,2,5-trimethylpiperidin-4-ol.

Crystallization Strategy: The Causality of Solvent Selection

The free bases of the α , β , and γ isomers of 1,2,5-trimethylpiperidin-4-ol exhibit very similar solubility profiles in standard organic solvents, making direct crystallization inefficient. However, protonating the basic piperidine nitrogen with anhydrous hydrochloric acid generates hydrochloride salts with drastically different lattice energies.

The Causality Principle: The γ -isomer possesses a unique trans-diaxial-like steric arrangement in its crystal lattice that allows for tighter molecular packing compared to the α and β isomers[3]. By selecting a solvent with a specific dielectric constant and hydrogen-bonding capacity—such as isopropanol (IPA) or an acetone/ethanol mixture —we can exploit these thermodynamic differences. The γ -isomer HCl salt has the lowest solubility in cold IPA, allowing it to precipitate first under kinetic control, while the more soluble α and β salts remain in the mother liquor.

Quantitative Data Summary

The following table summarizes the structural and physicochemical properties utilized to drive the fractional crystallization process.

Isomer DesignationRelative ConfigurationDownstream APIRelative Solubility (HCl Salt in IPA)Target Crystallization Temp
γ -isomer trans-2-Me/5-Me, trans-2-Me/4-OHTrimeperidineLowest (Precipitates first)20°C to 25°C
β -isomer cis-2-Me/5-Me, trans-2-Me/4-OHIsopromedolModerate (Precipitates second)0°C to 5°C
α -isomer cis-2-Me/5-Me, cis-2-Me/4-OH α -PromedolHighest (Remains in solution)-10°C

Experimental Protocols

Self-Validation Note: Every step in this protocol includes an in-process control (IPC) to ensure the system validates its own progression before moving to the next phase.

Protocol A: Formation of the Hydrochloride Salts

Objective: Convert the crude diastereomeric free-base mixture into crystalline hydrochloride salts to enable differential solubility.

  • Dissolution: Dissolve 50.0 g of the crude 1,2,5-trimethylpiperidin-4-ol free-base mixture in 250 mL of anhydrous diethyl ether ( Et2​O ) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric equivalent of 2M HCl in diethyl ether) while maintaining the internal temperature below 15°C.

    • Causality: Controlling the exotherm prevents the degradation of the piperidinol ring and avoids the formation of unwanted ether cleavage byproducts.

  • Precipitation: A thick white precipitate of mixed isomeric hydrochloride salts will form. Continue addition until the pH of the supernatant (tested via wetted pH paper) is approximately 2.0.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 50 mL of cold anhydrous diethyl ether. Dry the mixed salts in a vacuum oven at 40°C for 4 hours.

Protocol B: Fractional Crystallization of the γ -Isomer

Objective: Isolate the pharmacologically critical γ -isomer from the mixed salts.

  • Primary Dissolution: Suspend the dried mixed HCl salts in 150 mL of boiling isopropanol (IPA). Add absolute ethanol dropwise (up to 15 mL) only until complete dissolution is achieved at reflux.

  • Controlled Cooling (Thermodynamic Selection): Remove the flask from the heat source and allow it to cool slowly to room temperature (20°C) over 4 hours without agitation.

    • Causality: Slow cooling promotes the growth of large, pure crystals of the γ -isomer by preventing the kinetic entrapment (co-precipitation) of the β -isomer within the crystal lattice.

  • First Filtration: Filter the resulting crystals. This is Precipitate 1 (highly enriched γ -isomer HCl). Save the filtrate (Mother Liquor 1 ).

  • Recrystallization (Self-Validation): Recrystallize Precipitate 1 from a minimum volume of boiling absolute ethanol. The resulting white needles are pure γ -1,2,5-trimethylpiperidin-4-ol hydrochloride.

    • IPC: Confirm purity via melting point analysis. The pure γ -isomer HCl salt should exhibit a sharp melting point distinct from the crude mixture.

Protocol C: Isolation of the β -Isomer

Objective: Recover the β -isomer from the enriched mother liquor.

  • Concentration: Transfer Mother Liquor 1 to a rotary evaporator and reduce the solvent volume by 60% under reduced pressure at 40°C.

  • Kinetic Cooling: Transfer the concentrated liquor to an ice-water bath and cool to 0°C for 2 hours with gentle stirring.

  • Second Filtration: Filter the newly formed crystals (Precipitate 2 ). This fraction is highly enriched in the β -isomer HCl.

  • Purification: Recrystallize Precipitate 2 from a 3:1 mixture of acetone/ethanol to yield pure β -1,2,5-trimethylpiperidin-4-ol hydrochloride.

Crystallization Start Isomeric HCl Salts in Hot Isopropanol/Acetone Cooling Controlled Cooling (20°C) Start->Cooling Precipitate1 Precipitate 1 (Enriched γ-isomer HCl) Cooling->Precipitate1 Filtration MotherLiquor1 Mother Liquor 1 (α, β enriched) Cooling->MotherLiquor1 Filtrate Recryst Recrystallization (Absolute EtOH) Precipitate1->Recryst Concentration Concentration & Cooling (0°C) MotherLiquor1->Concentration PureGamma Pure γ-Promedol Alcohol HCl Recryst->PureGamma Precipitate2 Precipitate 2 (Enriched β-isomer HCl) Concentration->Precipitate2

Fig 2: Fractional crystallization decision tree for isolating γ and β isomers.

Protocol D: Free-Basing the Purified Isomers

To utilize the purified isomers in subsequent acylation reactions (e.g., reacting with propionyl chloride to form Promedol), the hydrochloride salts must be converted back to free bases.

  • Dissolve 10.0 g of the pure isomer HCl salt in 50 mL of distilled water.

  • Chill the solution to 5°C and slowly add 20% aqueous NaOH until the pH reaches 10.5.

  • Extract the aqueous layer with dichloromethane (DCM) ( 3×30 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the pure 1,2,5-trimethylpiperidin-4-ol free base as a crystalline solid.

References

  • Title: Analgesic potency and stereochemistry of trimeperidine and its isomers and analogues. Source: Journal of Pharmacy and Pharmacology, 23(1), 68-69. (1971). URL: [Link][1]

  • Title: The crystal and molecular structure of (+-)-γ-promedol alcohol. Source: Acta Crystallographica Section B, 28(6), 1796-1800. (1972). URL: [Link][3]

  • Title: The Relationship of Structure to Analgesic Activity. Source: UNODC Bulletin on Narcotics, 1957 Issue 4. URL: [Link][2]

Sources

Method

1H and 13C NMR spectroscopy sample preparation for 1,2,5-trimethylpiperidin-4-ol

Application Note: Advanced NMR Sample Preparation for Piperidinol Derivatives Target Molecule: 1,2,5-Trimethylpiperidin-4-ol Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Sample Preparation for Piperidinol Derivatives Target Molecule: 1,2,5-Trimethylpiperidin-4-ol Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Molecular Context

As a Senior Application Scientist, I frequently observe that the quality of a Nuclear Magnetic Resonance (NMR) spectrum is predetermined at the bench, long before the sample enters the magnet. For complex heterocyclic molecules like 1,2,5-trimethylpiperidin-4-ol—a piperidinol derivative evaluated in antimicrobial and agrochemical research[1]—sample preparation is not merely about dissolving a powder; it is a precise exercise in physical chemistry.

1,2,5-Trimethylpiperidin-4-ol possesses a basic tertiary amine, a secondary alcohol at the C4 position, and multiple stereocenters. High-resolution 1 H and 13 C NMR spectroscopy is critical for assigning its relative stereochemistry (e.g., distinguishing axial versus equatorial protons). This guide details the causality behind optimal sample preparation, ensuring self-validating, high-fidelity spectral acquisition.

The Causality of Experimental Design (E-E-A-T)

Concentration Dynamics and Viscosity

A common error in NMR preparation is assuming "more sample equals a better spectrum." For 1 H NMR, the optimal sample mass is strictly 5 to 25 mg[2]. While 13 C is approximately 6,000 times less sensitive than 1 H—thus requiring 100 to 300 mg (or a nearly saturated solution) to achieve adequate signal-to-noise[2][3]—one must avoid using 13 C-level concentrations for 1 H acquisition.

The Causality: High solute concentrations drastically increase solution viscosity. Increased viscosity restricts the molecular tumbling rate of the analyte in solution, which shortens the transverse relaxation time ( T2​ )[2][4]. A shortened T2​ mathematically results in broadened spectral lines, obliterating the fine J -coupling multiplets required to determine the stereochemistry of the piperidine ring.

Solvent Selection and Hydrogen Bonding Dynamics

The choice of deuterated solvent dictates how the labile protons of 1,2,5-trimethylpiperidin-4-ol behave.

  • Chloroform-d (CDCl 3​ ): While CDCl 3​ is the default, cost-effective solvent[4], it presents challenges for basic piperidinols. Traces of acidic impurities (such as DCl) in CDCl 3​ catalyze rapid intermolecular proton exchange of the C4 hydroxyl group, causing its signal to appear as a broad, featureless singlet[5]. Furthermore, the basic tertiary amine at the N1 position can become protonated by these impurities, shifting the entire spectrum.

  • Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ): DMSO-d 6​ is a highly polar, aprotic solvent that acts as a strong hydrogen bond acceptor[5]. The Causality: By hydrogen-bonding with the labile C4-OH proton, DMSO-d 6​ significantly slows down the proton exchange rate[5][6]. This stabilization allows for the clear observation of 3J scalar coupling between the hydroxyl proton and the adjacent C4 methine proton, providing critical structural validation[5].

Magnetic Susceptibility and Homogeneity

Solid particles and incorrect solvent volumes directly destroy magnetic field homogeneity. The Causality: The magnetic susceptibility of a solid particle differs from that of the surrounding liquid, creating localized field distortions around every single particle that manifest as broad, uncorrectable lines[2]. Therefore, filtration is non-negotiable. Similarly, the sample volume must strictly be 0.6–0.7 mL, corresponding to a depth of roughly 4 to 5 cm in a standard 5 mm tube[3][4][7]. Volumes below this threshold place the air-liquid meniscus within the spectrometer's receiver coil, introducing severe magnetic field gradients due to the susceptibility difference between the solvent and air[3].

Quantitative Data Summaries

Table 1: Optimal Concentration and Volume Parameters | Parameter | 1 H NMR Specifications | 13 C NMR Specifications | | :--- | :--- | :--- | | Optimal Mass | 5 – 25 mg[2] | 100 – 300 mg[3] | | Max Recommended Mass | 40 mg (to prevent viscosity)[3] | Saturation limit | | Solvent Volume | 0.6 – 0.7 mL[3][4] | 0.6 – 0.7 mL[3][4] | | Tube Fill Height | 4 – 5 cm (50 mm)[4][7] | 4 – 5 cm (50 mm)[4][7] | | Acquisition Time | ~5 minutes[4] | 5 – 30+ minutes[4] |

Table 2: Solvent Selection Matrix for Piperidinols

Solvent Polarity Labile Proton (OH) Behavior Amine Interaction Best Use Case

| CDCl 3​ | Non-polar | Broad singlet (rapid exchange)[5] | Risk of protonation by DCl | Routine backbone assignment | | DMSO-d 6​ | Highly polar | Sharp multiplet (H-bonded)[5] | Stable (non-acidic) | Stereochemical analysis of OH coupling |

Self-Validating Preparation Protocol

This step-by-step methodology incorporates mandatory visual checkpoints to ensure the protocol is a self-validating system.

Step 1: Sample Quantification

  • Action: Weigh 5–25 mg of 1,2,5-trimethylpiperidin-4-ol for 1 H NMR, or 100–300 mg for 13 C NMR into a clean glass vial[3].

  • Validation Check: Ensure the mass does not exceed 40 mg for 1 H to prevent viscosity-induced line broadening[3].

Step 2: Dissolution

  • Action: Add exactly 0.7 mL of the chosen deuterated solvent (e.g., CDCl 3​ or DMSO-d 6​ ) containing ~0.03% TMS as an internal zero-frequency reference[4]. Vortex or sonicate gently.

  • Validation Check: Do not add raw TMS manually to the tube, as a single drop will exceed the dynamic range and distort the baseline[2].

Step 3: Filtration

  • Action: Pack a small, tight plug of glass wool into a glass Pasteur pipette[2]. Do not use cotton wool, as NMR solvents can extract compounds from it, contaminating the 1 H spectrum. Pass the dissolved sample through the plug into a clean vial.

  • Validation Check: The filtered solution must be as optically clear as water, with zero visible suspended particulates. If cloudy, re-filter.

Step 4: Tube Transfer

  • Action: Transfer the filtrate into a high-quality 5 mm NMR tube free of defects (e.g., no chipped tops or scratched glass)[3].

  • Validation Check: Place a ruler against the tube to verify the liquid height is exactly 50 mm (5 cm) from the bottom[7]. If it is too low, add drops of pure deuterated solvent until the 50 mm mark is reached.

Step 5: Capping and Cleaning

  • Action: Cap the tube tightly. Wipe the exterior of the glass with a lint-free tissue dampened with isopropanol to remove fingerprints and oils[5].

Workflow Visualization

Workflow N1 1. Sample Quantification 1H: 5-25 mg | 13C: 100-300 mg N2 2. Solvent Selection CDCl3 (Routine) or DMSO-d6 (H-Bonding) N1->N2 N3 3. Dissolution Add 0.7 mL solvent & agitate N2->N3 N4 4. Filtration Pass through glass wool plug N3->N4 N5 5. Tube Transfer Fill 5mm tube to exactly 50 mm depth N4->N5 N6 6. Visual Validation Check for clarity & correct volume N5->N6

Caption: Workflow for high-resolution NMR sample preparation of piperidinols.

References[2] Title: NMR Sample Preparation: How to Prepare Samples for NMR. Source: umn.edu. URL: Link[4] Title: Sample Preparation - Max T. Rogers NMR. Source: msu.edu. URL: Link[3] Title: Sample Preparation & NMR Tubes | Chemical Research Support. Source: weizmann.ac.il. URL: Link[5] Title: School of Chemistry, Food and Pharmacy - Research: NMR Sample Preparation. Source: reading.ac.uk. URL: Link[8] Title: NMR Sample Preparation - Western University. Source: uwo.ca. URL: Link[6] Title: A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Source: benchchem.com. URL: Link[7] Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source: nih.gov. URL: Link[1] Title: Novel Small Molecule Growth Inhibitors of Xanthomonas spp. Causing Bacterial Spot of Tomato. Source: researchgate.net. URL: Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1,2,5-Trimethylpiperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing chromatographic challenges with basic aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing chromatographic challenges with basic aliphatic amines.

1,2,5-trimethylpiperidin-4-ol presents a "perfect storm" of analytical challenges: it possesses a highly basic tertiary amine (pKa ~9.5), high polarity due to its hydroxyl group, and a complete lack of a UV-absorbing chromophore. This guide bypasses generic advice, focusing on the mechanistic causality of these issues and providing self-validating, field-proven protocols to ensure data integrity.

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Q1: Why am I observing severe peak tailing and broad peaks on my standard C18 column?

The Causality: At neutral or acidic pH, the tertiary amine group of 1,2,5-trimethylpiperidin-4-ol is fully protonated. While the hydrophobic methyl groups interact with the C18 stationary phase, the positively charged nitrogen undergoes secondary, high-energy ion-exchange interactions with negatively charged, deprotonated residual silanols on the silica backbone. This dual-retention mechanism causes the analyte molecules to desorb at different rates, resulting in severe peak tailing [1]. The Solution: You must suppress ionization. By raising the mobile phase pH to at least 1.5 units above the analyte's pKa (e.g., pH 10.5–11.0), the amine is rendered neutral. This eliminates electrostatic interactions with silanols, restoring a Gaussian peak shape.

Q2: My compound is eluting at the void volume ( t0​ ). How can I increase retention?

The Causality: 1,2,5-trimethylpiperidin-4-ol is a highly polar molecule. In standard Reversed-Phase Liquid Chromatography (RPLC), the molecule lacks sufficient hydrophobicity to partition effectively into the stationary phase, causing it to wash out with the solvent front. The Solution: Switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved through the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface [2].

Q3: I am getting a flat baseline or extremely noisy signal at 254 nm. What is wrong with my detector?

The Causality: 1,2,5-trimethylpiperidin-4-ol is an aliphatic amine. It lacks conjugated π -electron systems or aromatic rings, meaning it has virtually zero UV absorbance above 210 nm. The Solution: Transition to a universal detector designed for non-volatile analytes lacking chromophores. A Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) will provide robust quantification [3]. Alternatively, use Electrospray Ionization Mass Spectrometry (ESI-MS).

Part 2: Mobile Phase Optimization Data

Selecting the right additive is critical for balancing peak shape with detector compatibility. The table below summarizes the quantitative and qualitative impacts of various mobile phase modifiers for basic amines.

Additive / ModifierTypical Conc.Working pHMS / CAD CompatibilityPrimary Mechanism & BenefitDrawback
Ammonium Hydroxide 0.1% (v/v)10.0 - 11.0Excellent (Volatile)Deprotonates basic amines, eliminating silanol interactions.Requires specialized high-pH stable hybrid silica columns.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Poor (Ion Suppression)Strong ion-pairing agent; masks silanols for sharp peaks.Severely contaminates MS/CAD systems; suppresses signal.
Formic Acid 0.1% (v/v)~2.7Excellent Provides protons for MS ionization ( [M+H]+ ).Weak ion-pairing; tailing may persist on older columns.
Nonafluoropentanoic Acid 5 - 10 mM~2.5Good Volatile ion-pairing reagent specifically optimized for CAD [4].Requires long column equilibration times.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be a self-validating system. The following protocols include built-in System Suitability Testing (SST) criteria. If the SST fails, the system is not validated for sample analysis.

Protocol A: High-pH RPLC-CAD Method (Recommended for Purity & Assay)

This method utilizes high pH to ensure the molecule is neutral, providing strong retention and sharp peaks, coupled with CAD for universal detection.

  • Column Selection: High-pH stable hybrid silica C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.5 using 28% Ammonium hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Hold at 60% B

    • 15.1–20 min: Re-equilibrate at 5% B

  • Detector Settings (CAD): Evaporation temperature set to 35°C, data collection rate at 10 Hz, filter set to 3.6 seconds.

  • Self-Validation (SST) Criteria: Inject a 50 µg/mL reference standard of 1,2,5-trimethylpiperidin-4-ol (6 replicates).

    • Acceptance: Tailing factor ( Tf​ ) must be ≤1.5 .

    • Acceptance: Theoretical plates ( N ) must be ≥5000 .

    • Acceptance: Peak area %RSD must be ≤2.0% .

Protocol B: HILIC-MS Method (Recommended for Trace Analysis/Bioanalysis)

This method leverages the molecule's high polarity for retention and utilizes MS for highly sensitive, specific detection.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 85% B / 15% A at a flow rate of 0.3 mL/min. (Note: In HILIC, high organic concentration equals high retention).

  • Detector Settings (ESI-MS): Positive ion mode. Monitor the [M+H]+ transition at m/z 144.1.

  • Self-Validation (SST) Criteria: Equilibrate the column with at least 30 column volumes before the first injection.

    • Acceptance: Capacity factor ( k′ ) must be ≥2.0 (ensuring it does not elute in the void).

    • Acceptance: Retention time drift over 5 injections must be ≤1.0% (verifying aqueous layer stability).

Part 4: Diagnostic Workflow Visualization

The following logical relationship diagram maps the causality of common chromatographic failures to their respective mechanistic solutions and validation requirements.

TroubleshootingWorkflow Start 1,2,5-trimethylpiperidin-4-ol Chromatographic Issue Tailing Symptom: Severe Peak Tailing Start->Tailing Retention Symptom: Poor Retention (Elutes at t0) Start->Retention Detection Symptom: No Peak / Noisy Baseline Start->Detection Silanol Mechanism: Silanol Ion-Exchange Action: Raise pH > 10.5 or Use Amine Modifier Tailing->Silanol Polarity Mechanism: High Polarity / Low Hydrophobicity Action: Switch to HILIC Mode or Use Ion-Pairing Reagents Retention->Polarity Chromophore Mechanism: Lack of UV Chromophore Action: Switch to Universal Detector (CAD, ELSD, or MS) Detection->Chromophore Validation System Suitability Testing (SST) Tailing Factor ≤ 1.5, %RSD ≤ 2.0% Silanol->Validation Polarity->Validation Chromophore->Validation

Caption: Diagnostic workflow mapping chromatographic symptoms to molecular mechanisms and validation criteria.

Part 5: Frequently Asked Questions (FAQs)

Q: 1,2,5-trimethylpiperidin-4-ol has multiple chiral centers. Will these methods separate the diastereomers? A: The RPLC method (Protocol A) will likely resolve diastereomers (e.g., cis vs. trans configurations) due to differences in their three-dimensional hydrophobic footprint. If diastereomer resolution is observed, your SST must be updated to include a Resolution ( Rs​ ) requirement of ≥1.5 between the isomeric peaks. Enantiomer separation, however, strictly requires a specialized chiral stationary phase (e.g., Amylose-based columns).

Q: Why does my retention time drift continuously when using the HILIC method? A: HILIC columns require significantly longer equilibration times than RPLC columns. The retention mechanism depends on the formation of a stable, immobilized water layer on the silica surface. If you do not flush the column with at least 20–30 column volumes of mobile phase prior to your first injection, the aqueous layer will still be forming during your run, causing retention times to drift later and later.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. ResearchGate. Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography PDF. Scribd. Available at:[Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate. Available at:[Link]

  • Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance. PubMed Central (PMC). Available at:[Link]

Optimization

Technical Support Center: Optimizing 1,2,5-Trimethylpiperidin-4-ol Esterification

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the complex esterification of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals navigate the complex esterification of 1,2,5-trimethylpiperidin-4-ol. This piperidine scaffold is highly valuable in medicinal chemistry, particularly as a precursor to potent analgesics like Promedol (trimeperidine). However, its polyfunctional nature—featuring a basic tertiary amine, multiple stereocenters, and a sterically hindered secondary/tertiary alcohol—makes it highly susceptible to side reactions.

This guide is structured to explain the chemical causality behind these side reactions and provide field-proven, self-validating methodologies to suppress them.

Section 1: Core Troubleshooting Q&A

Q: Why is my esterification yielding a massive amount of 1,2,3,6-tetrahydropyridine alkene instead of the target ester? A: You are observing a classic dehydration (elimination) side reaction. The hydroxyl group at the C4 position of the piperidine ring is sterically hindered. When activated by an acylating agent (e.g., propionyl chloride) or a Brønsted acid, it becomes an excellent leaving group[1]. Elevated temperatures or the presence of strong acids (such as the HCl byproduct generated from acyl chlorides) drive E1/E2 elimination. Mitigation: Shift from acid-catalyzed esterification to base-promoted acylation. Use an auxiliary base like N,N-diisopropylethylamine (DIPEA) to immediately neutralize HCl, and strictly maintain the reaction temperature below 25 °C.

Q: My reaction kinetics are incredibly sluggish, and I'm recovering mostly unreacted starting material. How can I force the reaction to completion? A: The primary cause is steric hindrance. The methyl groups at C2 and C5 create a significant steric shield around the C4 hydroxyl, hindering direct nucleophilic attack on the acylating agent. Mitigation: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with the acyl chloride to form a highly reactive, sterically unencumbered acylpyridinium intermediate, which then efficiently transfers the acyl group to the hindered alcohol[2].

Q: I am detecting an irreversible N-acylated byproduct and losing the N-methyl group. What is causing this cleavage? A: Although the N1 nitrogen is a tertiary amine (N-methyl), it remains highly nucleophilic. It can attack the acyl chloride to form an unstable acylammonium intermediate. Under thermal stress or in the presence of excess acylating agent, this intermediate undergoes a von Braun-type cleavage, losing the methyl group (often as methyl chloride) and forming an irreversible N-acyl piperidine. Mitigation: Strictly control the stoichiometry of your acylating agent (do not exceed 1.1 equivalents). Ensure your auxiliary base is present in excess to act as the primary acid scavenger, and never heat the reaction mixture above 40 °C.

Section 2: Quantitative Data & Condition Matrix

To illustrate the causality of experimental choices, the following table summarizes the impact of different reaction conditions on the yield of the target ester versus common side products.

Reaction ConditionTarget Ester YieldDehydration ByproductN-Acylation ByproductMechanistic Causality
Fischer Esterification (H₂SO₄, 140 °C)< 10%> 80%N/AStrong acid and extreme heat drive rapid E1 elimination of the activated alcohol[3].
Acyl Chloride + Heat (60 °C)40%30%20%Thermal stress promotes both elimination and von Braun-type N-demethylation cleavage.
Acyl Chloride + DIPEA (20 °C)75%10%< 5%Mild base neutralizes the HCl byproduct; low temperature suppresses N-cleavage.
Acyl Chloride + DIPEA + DMAP (0 °C to 20 °C)> 90% < 2% < 1% DMAP accelerates O-acylation, kinetically outcompeting all side reaction pathways[2].

Note: Yields are representative estimates based on standard hindered piperidinol reactivity profiles.

Section 3: Pathway Visualization

The following diagram maps the logical relationship between the chosen reaction conditions and the resulting chemical pathways.

G A 1,2,5-Trimethylpiperidin-4-ol + Acylating Agent B Target Ester (High Yield) A->B DMAP, DIPEA < 25°C C Side Reaction: Dehydration (Alkene) A->C Excess Acid / Heat D Side Reaction: Epimerization A->D Strong Base / Heat E Side Reaction: N-Acylation / Cleavage A->E Excess Acyl Chloride > 40°C

Reaction pathway of 1,2,5-trimethylpiperidin-4-ol esterification and major side reactions.

Section 4: Self-Validating Experimental Protocol

DMAP-Catalyzed Esterification Workflow Objective: Synthesize the target ester while suppressing dehydration and N-demethylation. This protocol includes built-in validation checkpoints to ensure system integrity.

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 1,2,5-trimethylpiperidin-4-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature to ensure homogeneity[2].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Lowering the temperature suppresses the activation energy required for the E1/E2 dehydration pathway and prevents thermal N-dealkylation.

  • Acylation: Dissolve the acylating agent (e.g., propionyl chloride, 1.1 equiv) in a small volume of DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could drive epimerization or alkene formation.

  • Validation Checkpoint (In-Process): After 1 hour of stirring at 15 °C, remove a 10 µL aliquot. Quench in 100 µL of saturated NaHCO₃ and extract with 100 µL DCM. Spot the organic layer on a silica TLC plate (eluent: 90:10 DCM:MeOH with 1% NH₄OH). Self-Validation: The disappearance of the highly polar alcohol spot (low Rf) and the appearance of a fast-moving ester spot (high Rf) validates successful O-acylation without the need for immediate bulk workup.

  • Quenching & Isolation: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM. The mildly basic aqueous layer neutralizes HCl and partitions the DMAP away from the product[3]. The highly lipophilic ester remains in the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 5: Advanced Stereochemistry FAQs

Q: Why is my product mixture showing multiple stereoisomers when my starting material was isomerically pure? A: The 1,2,5-trimethylpiperidin-4-ol scaffold contains multiple stereocenters (C2, C4, C5)[4]. Epimerization at C4 can occur if the reaction becomes too acidic, promoting reversible carbocation formation. Furthermore, prolonged heating under basic conditions can cause retro-aza-Michael ring opening, leading to C2/C5 isomerization. Maintain strict temperature control (< 25 °C) and use mild bases like DIPEA to preserve stereochemical integrity.

Q: Can I use traditional Fischer esterification (carboxylic acid + H₂SO₄) to avoid acyl chloride side reactions entirely? A: As an Application Scientist, I strongly advise against this. The concentrated H₂SO₄ required for Fischer esterification acts as a potent dehydrating agent[3]. Given the high propensity of hindered piperidin-4-ols to undergo elimination, Fischer conditions will predominantly yield the 1,2,3,6-tetrahydropyridine alkene byproduct rather than the target ester. Stick to base-promoted acylation.

References

  • EvitaChem. "Buy 1,2,5-Trimethylpiperidin-4-ol (EVT-11673146) - EvitaChem: Reactions and Technical Details." Available at:[1]

  • Science Ready. "Fisher Esterification, Reflux, Isolation and Purification of Esters." Available at:[3]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Available at:[2]

  • Safrole. "Trimeperidine and Promedol: Opioid Analgesics for Sedation and Anesthesia in Serious Trauma." Available at:

  • ResearchGate. "Alan J. Jones's research works | University of Calgary and other places." Available at:[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Efficacy of Trimeperidine and its Precursor, 1,2,5-trimethylpiperidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vitro efficacy of the synthetic opioid analgesic trimeperidine (also known as Promedol) and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro efficacy of the synthetic opioid analgesic trimeperidine (also known as Promedol) and its direct chemical precursor, 1,2,5-trimethylpiperidin-4-ol. While trimeperidine is a well-documented mu-opioid receptor (MOR) agonist, data on its alcohol precursor is sparse. This analysis, therefore, integrates established data for trimeperidine with fundamental principles of structure-activity relationships (SAR) to logically deduce the expected efficacy of its precursor.

Introduction to the Compounds

Trimeperidine is a synthetic opioid analgesic developed in the former USSR in the 1950s and is an analogue of pethidine (meperidine)[1][2][3]. Structurally, it is 1,2,5-trimethyl-4-propionyloxy-4-phenylpiperidine, an ester. Its analgesic and sedative effects are well-documented, and it is known to be approximately half as potent as morphine[1].

1,2,5-trimethylpiperidin-4-ol (specifically, the 4-phenyl substituted version) is the tertiary alcohol intermediate formed during the synthesis of trimeperidine. The subsequent esterification of this alcohol's hydroxyl group with propionyl chloride yields the final, pharmacologically active trimeperidine molecule. Understanding the difference in efficacy between the final ester and its alcohol precursor is a classic exercise in medicinal chemistry and crucial for appreciating the molecular determinants of opioid receptor activation.

Mechanism of Action: The Mu-Opioid Receptor

The primary mechanism of action for trimeperidine, like other opioid analgesics, is agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[4][5][6]. Upon binding, MOR agonists trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. This cascade ultimately inhibits the transmission of pain signals in the central nervous system[4][5].

The efficacy of a compound like trimeperidine is determined by two key in vitro parameters: its binding affinity (how strongly it binds to the receptor) and its functional activity (its ability to trigger the downstream signaling cascade after binding).

cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (GPCR) G_Protein Gi/Go Protein (αβγ subunits) MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit Inhibits cAMP cAMP AC->cAMP Conversion (Blocked) Agonist Trimeperidine (Agonist) Agonist->MOR Binding ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Analgesia) cAMP->Response Decreased Signal

Caption: Mu-Opioid Receptor (MOR) signaling pathway initiated by an agonist.

Comparative In Vitro Efficacy Analysis

Trimeperidine:

  • Receptor Affinity (Ki): As a potent opioid, trimeperidine is expected to have a significant binding affinity for the MOR. While specific Ki values are not consistently reported, its close structural and functional relative, meperidine, has been shown to have a Ki value greater than 100 nM for the human MOR, classifying it as a lower-affinity opioid compared to compounds like morphine or fentanyl[7]. However, the analgesic potency of these compounds in vivo is often well-explained by their efficient penetration into the brain, compensating for a modest receptor affinity[8].

  • Functional Activity (EC50/Emax): Trimeperidine acts as a full agonist at the MOR, capable of producing a maximal response comparable to other standard opioids[9]. Its efficacy is sufficient to produce profound analgesia and sedation[1].

1,2,5-trimethylpiperidin-4-ol:

  • Expected Receptor Affinity & Functional Activity: The conversion of the 4-hydroxyl group of the piperidine ring into a propionyloxy ester is a critical structural feature for potent MOR activity in this chemical class. This principle is a cornerstone of the SAR for prodine-type analgesics. The ester group is believed to engage in crucial interactions within the receptor's binding pocket that are unavailable to the simple hydroxyl group.

    • Loss of Key Interactions: The propionate ester moiety contributes to the compound's lipophilicity and likely forms favorable hydrophobic interactions within the binding site. The removal of this group in the alcohol precursor would eliminate these interactions.

    • Steric and Electronic Effects: The size, shape, and electronic distribution of the propionyloxy group are optimized for receptor fit and activation. The much smaller hydroxyl group of the precursor would not occupy the same space or present the same electronic profile, leading to a much weaker and less effective interaction.

Therefore, it is scientifically sound to predict that 1,2,5-trimethylpiperidin-4-ol will exhibit significantly lower binding affinity (a much higher Ki value) and substantially reduced functional agonist activity (a much higher EC50 and lower Emax) at the mu-opioid receptor compared to trimeperidine. The precursor would likely be classified as a very weak partial agonist or may even be inactive in standard in vitro functional assays.

Data Summary Table
CompoundChemical StructureClassPrimary TargetExpected Binding Affinity (Ki)Expected Functional Activity
Trimeperidine 1,2,5-trimethyl-4-propionyloxy -4-phenylpiperidineEsterMu-Opioid ReceptorModerate to HighFull Agonist
1,2,5-trimethylpiperidin-4-ol 1,2,5-trimethyl-4-hydroxy -4-phenylpiperidineAlcoholMu-Opioid ReceptorVery LowVery Weak Agonist / Inactive

Standardized In Vitro Experimental Protocols

To empirically determine and compare the efficacy of these two compounds, the following standard in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Competitive Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of trimeperidine and 1,2,5-trimethylpiperidin-4-ol for the mu-opioid receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO (a high-affinity, selective MOR agonist).

  • Non-specific binding control: Naloxone (a high-affinity opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (Trimeperidine, 1,2,5-trimethylpiperidin-4-ol) dissolved in a suitable vehicle (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

  • Plate Preparation: Add assay buffer, a fixed concentration of [³H]-DAMGO (typically near its Kd value), and varying concentrations of the test compound to a 96-well plate.

  • Controls: Include wells for:

    • Total Binding: Radioligand and buffer only.

    • Non-specific Binding: Radioligand and a high concentration of naloxone (e.g., 10 µM).

    • Vehicle Control: Radioligand and vehicle only.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Dispense Reagents into 96-Well Plate - Varying [Test Compound] - Fixed [[³H]-Ligand] - Controls (Total, Non-Specific) A->B C Add Cell Membranes Initiate Binding B->C D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Rapid Filtration (Cell Harvester) D->E F Wash Filters (Ice-Cold Buffer) E->F G Scintillation Counting (Measure CPM) F->G H Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Inhibition Functional Assay (Determination of EC50 & Emax)

This assay measures a direct downstream consequence of MOR activation—the inhibition of cAMP production.

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of the test compounds as MOR agonists.

Materials:

  • A stable cell line co-expressing the human MOR and a biosensor system for cAMP detection (e.g., LANCE cAMP kit).

  • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

  • Reference Agonist: DAMGO.

  • Test compounds.

  • Cell culture medium.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 384-well plate and grow to desired confluency.

  • Compound Addition: Treat cells with varying concentrations of the test compounds or the reference agonist (DAMGO).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production. The agonist activity of the test compounds will inhibit this stimulation.

  • Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., PerkinElmer LANCE Ultra cAMP kit). This is typically a homogenous time-resolved fluorescence energy transfer (HTR-FRET) assay.

  • Measurement: Read the plate on a compatible plate reader that can measure the specific FRET signal.

  • Data Analysis:

    • The signal is inversely proportional to the cAMP concentration.

    • Normalize the data to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Use a sigmoidal dose-response model to calculate the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect relative to the reference agonist).

Conclusion and Implications

The in vitro comparison between trimeperidine and its alcohol precursor, 1,2,5-trimethylpiperidin-4-ol, serves as a powerful illustration of structure-activity relationships in opioid pharmacology. Trimeperidine is an active MOR agonist due to its 4-propionyloxy ester, a structural feature essential for potent receptor binding and activation. In contrast, its direct alcohol precursor lacks this critical moiety and is expected to have negligible affinity and functional activity at the MOR.

For researchers in drug development, this underscores the importance of specific functional groups for pharmacological activity. The synthesis of trimeperidine from its piperidone starting material is not merely a construction of a chemical scaffold; the final esterification step is the critical transformation that imparts the desired biological efficacy. Any future analogue design based on this scaffold must consider the vital role of the 4-position ester in engaging the mu-opioid receptor.

References

  • Patsnap Synapse. (2024, June 15). What is Trimeperidine Hydrochloride used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trimeperidine Hydrochloride?
  • Safrole.
  • Wikipedia. Trimeperidine. [Link]

  • Inxight Drugs. TRIMEPERIDINE. [Link]

  • Li, J. et al. (2024). In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Chemical Neuroscience. [Link]

  • Zhu, J. et al. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

  • Riba, P. et al. (2020). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules. [Link]

  • chemeurope.com. Trimeperidine. [Link]

  • wikidoc. Trimeperidine. [Link]

  • Casy, A. F., & McErlane, K. (1971). Analgesic potency and stereochemistry of trimeperidine and its isomers and analogues. Journal of Pharmacy and Pharmacology. [Link]

  • KEGG DRUG. Trimeperidine. [Link]

  • Maguire, D. R. et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. [Link]

  • Rogers, J. L. et al. (1976). Correlation of opiate receptor affinity with analgetic effects of meperidine homologues. Life Sciences. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • NAABT, Inc. Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. [Link]

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Comparative

A Comparative Guide to 1,2,5-Trimethylpiperidin-4-ol and Other Substituted Piperidines for Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth comparative analysis of 1,2,5-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] This guide provides an in-depth comparative analysis of 1,2,5-trimethylpiperidin-4-ol, a specific substituted piperidine, and places it in the broader context of other piperidine derivatives. We will explore the nuances of its synthesis, stereochemistry, and known biological activities, comparing them with congeners bearing different substitution patterns. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for leveraging substituted piperidines in their discovery programs.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine heterocycle, a six-membered ring containing a nitrogen atom, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][3] Its prevalence stems from its unique physicochemical properties: the saturated, non-aromatic ring allows for complex three-dimensional structures, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[2]

Substituted piperidines exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6] The specific biological function is intricately linked to the substitution pattern on the piperidine ring—the nature, position, and stereochemistry of the substituents dictate the molecule's shape, polarity, and binding affinity for its target.[7] Introducing chiral centers, for instance, can significantly enhance biological potency and selectivity.[7][8] This guide focuses on the trisubstituted compound 1,2,5-trimethylpiperidin-4-ol, using it as a case study to understand how specific structural modifications influence function when compared to other piperidine analogs.

Synthesis and Stereochemistry of 1,2,5-Trimethylpiperidin-4-ol

The synthesis of substituted piperidines is a well-explored field of organic chemistry, with common routes including the catalytic hydrogenation of substituted pyridines and various cyclization strategies.[1][9][10] The primary precursor for 1,2,5-trimethylpiperidin-4-ol is its corresponding ketone, 1,2,5-trimethylpiperidin-4-one.

A technologically efficient method for synthesizing this key piperidinone intermediate involves the reaction of an isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[11] The use of methylene chloride as a solvent is advantageous as it reduces fire and explosion hazards while shortening the reaction time.[11] This reaction is a variation of the Mannich condensation, a classic method for preparing piperidin-4-ones.[12]

Once the 1,2,5-trimethylpiperidin-4-one precursor is obtained, it can be reduced to the target alcohol, 1,2,5-trimethylpiperidin-4-ol. This reduction of the ketone at the C4 position creates a new stereocenter. Given the existing stereocenters at C2 and C5, this reduction can lead to a mixture of diastereomers. The choice of reducing agent (e.g., sodium in alcohol, catalytic hydrogenation) is critical as it can influence the stereochemical outcome, yielding different ratios of the resulting alcohol isomers.[13]

G cluster_synthesis Synthesis Workflow start Isopropenyl-2-chloropropylketone + Methylamine (aq) reaction1 Cyclocondensation (Solvent: Methylene Chloride, T ≤ 40-45°C) start->reaction1 Reactants piperidone 1,2,5-Trimethylpiperidin-4-one reaction1->piperidone Yields Precursor reaction2 Ketone Reduction (e.g., Na/EtOH or H2/Catalyst) piperidone->reaction2 Substrate product 1,2,5-Trimethylpiperidin-4-ol (Mixture of Diastereomers) reaction2->product Final Product

Figure 1: Synthesis of 1,2,5-trimethylpiperidin-4-ol.

Profile of 1,2,5-Trimethylpiperidin-4-ol

1,2,5-trimethylpiperidin-4-ol and its derivatives are primarily recognized for their potential as antimicrobial agents.[14] Research has shown that esters and other derivatives of this core structure exhibit activity against a range of microorganisms. For example, 1,2,5-trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride was found to have a wide spectrum of antimicrobial activity, making it a candidate for further investigation.[14]

Beyond its direct biological effects, this compound serves as a valuable intermediate for synthesizing more complex molecules, such as the opioid analgesic Promedol.[11] Its specific trisubstituted pattern provides a rigid scaffold that can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.

Comparative Analysis with Other Substituted Piperidines

The therapeutic utility of a piperidine derivative is defined by its substitution pattern. A comparative analysis highlights the unique position of the 1,2,5-trimethyl scaffold.

Comparison by Substitution Pattern and Biological Activity

The location, number, and stereochemistry of substituents dramatically alter the pharmacological profile. For instance, while 1,2,5-trimethylpiperidin-4-ol derivatives show antimicrobial promise, other substitution patterns yield vastly different activities.

Substitution Pattern Example Compound Class Primary Biological Activity Key Structural Rationale Reference
1,2,5-Trisubstituted 1,2,5-Trimethylpiperidin-4-ol DerivativesAntimicrobial, Analgesic PrecursorThe specific stereochemistry of the methyl groups creates a defined 3D shape, influencing interactions with microbial targets or opioid receptors.[11][14]
4-Substituted 4-Oxypiperidine EthersDual Histamine H3 Antagonists & Cholinesterase InhibitorsThe substituent at the 4-position is crucial for determining target specificity and potency against CNS targets.[15]
2,6-Disubstituted Analogs of SedamineCNS Activity, AlkaloidsSymmetrical or unsymmetrical substitution at C2 and C6 often leads to potent activity in the CNS. The cis/trans isomerism is critical.[10][16]
2,2,6,6-Tetrasubstituted Tetramethylpiperidine-phenazinesAnti-mycobacterial (Leprosy)The sterically hindered amine provides stability. Lipophilicity, modified by other substituents, correlates with activity.[17]
Piperidinyl-piperidines CCR5/CXCR3 AntagonistsAnti-HIV, Anti-inflammatoryThe dual-ring structure acts as a rigid scaffold to interact with chemokine receptors, with substitutions modulating affinity and selectivity.[18]
Quantitative Comparison of Biological Activity

Direct quantitative comparison of 1,2,5-trimethylpiperidin-4-ol with other classes is challenging due to the different assays used. However, we can juxtapose its known qualitative activity with quantitative data from other piperidine derivatives to provide context.

Compound/Class Target/Assay Measurement Value Reference
1,2,5-Trimethylpiperidin-4-ol DerivativeAntimicrobial ScreeningSpectrum of ActivityActive against 16 of 20 test microorganisms[14]
Piperidinyl Piperidine AnalogHuman CXCR3 ReceptorIC₅₀ (Inhibitory Concentration)0.2 nM[18]
Benzylpiperidine Derivativeµ-Opioid Receptor (MOR)Kᵢ (Binding Affinity)High Affinity (Specific value not stated)[18]
4-Substituted PiperidinePhosphoinositide 3-kinase delta (PI3Kδ)Potent Inhibition(Specific value not stated)[15]
Piperine (Alkaloid)STAT-3 Signaling PathwayApoptosis InductionInduces apoptosis in cancer cells[2]

This comparison underscores a critical principle in drug design: the piperidine core is a versatile starting point, but the substitution pattern is the ultimate determinant of its therapeutic application. The 1,2,5-trimethyl pattern appears to direct activity towards antimicrobial applications, while other patterns are optimized for CNS disorders, cancer, or viral infections.

Key Experimental Protocols for Comparative Evaluation

To ensure a standardized comparison between different substituted piperidines, validated experimental protocols are essential.

Protocol 1: Synthesis of 1,2,5-Trimethyl-4-piperidone (Precursor)

This protocol is adapted from the methodology described in patent literature.[11]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of isopropenyl-2-chloropropylketone in methylene chloride.

  • Amine Addition: Slowly add a 30% aqueous solution of methylamine to the ketone solution while maintaining vigorous stirring. The molar ratio of ketone to methylamine should be maintained between 1:2 and 1:2.25.

  • Temperature Control (Causality): The reaction temperature must be carefully controlled to not exceed 40-45°C. Higher temperatures can lead to side reactions and reduced yield of the desired cyclized product. This controlled temperature ensures the selective formation of the piperidone ring.

  • Reaction Time: Maintain the reaction mixture at this temperature with constant stirring for approximately 2 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mass to a separatory funnel. The aqueous and organic layers will separate.

  • Isolation: Collect the organic (methylene chloride) layer. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure 1,2,5-trimethyl-4-piperidone.

Protocol 2: General Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the test compounds (e.g., 1,2,5-trimethylpiperidin-4-ol derivatives) in a suitable solvent (like DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Protocol 3: Workflow for In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.[2]

  • Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the piperidine derivatives to be tested. Optimize their geometry and assign charges.

  • Binding Site Definition: Identify the active site or binding pocket on the target protein.

  • Docking Simulation (Causality): Use docking software (e.g., AutoDock) to systematically place the ligand in the binding site in multiple conformations. The software calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). This computational screening allows for the rapid evaluation of many compounds, prioritizing those with the most favorable predicted binding for synthesis and in vitro testing.[2]

  • Analysis and Validation: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions). The docking protocol can be validated by "redocking" a known co-crystallized ligand and ensuring the software can reproduce the experimental binding mode.[2]

G cluster_docking Molecular Docking Workflow p_prep 1. Protein Preparation (Get 3D Structure, Add Hydrogens) docking 4. Docking Simulation (Software: AutoDock, etc.) p_prep->docking l_prep 2. Ligand Preparation (Generate & Optimize 3D Piperidine Structures) l_prep->docking define_site 3. Define Binding Site (Identify Active Pocket) define_site->docking analysis 5. Pose Analysis (Analyze Interactions, Rank by Score) docking->analysis validation 6. Validation & SAR (Redock known ligand, Inform next synthesis) analysis->validation

Figure 2: A typical workflow for molecular docking studies.

Conclusion and Future Perspectives

1,2,5-trimethylpiperidin-4-ol serves as an exemplary case study in the vast field of substituted piperidines. While its derivatives have shown initial promise as antimicrobial agents, its true value may lie in its role as a stereochemically defined building block for more complex therapeutics.[11][14] The comparative analysis reveals that while the piperidine core is a launchpad for drug discovery, the specific substitution pattern is the navigation system, guiding the molecule to distinct biological targets and therapeutic applications.

Future research should focus on:

  • Stereoselective Synthesis: Developing synthetic methods to isolate and test individual stereoisomers of 1,2,5-trimethylpiperidin-4-ol to elucidate the precise structure-activity relationship.

  • Target Deconvolution: Identifying the specific microbial targets of its active derivatives to understand their mechanism of action.

  • Scaffold Hopping: Using the 1,2,5-trimethylpiperidin-4-ol structure as a starting point for computational and medicinal chemistry efforts to design new analogs for different disease targets.

By systematically exploring the chemical space around this and other piperidine scaffolds, the scientific community can continue to unlock the full potential of this remarkable heterocycle.

References

  • D’yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4935. [Link]

  • Wang, X., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters, 11(13), 2844–2847. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12898-12907. [Link]

  • Al-Mourabit, A., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs, 23(7), 1-25. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8084-8091. [Link]

  • Tussupbekov, Y., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link]

  • Franzblau, S. G., et al. (1989). Structure-activity relationships of tetramethylpiperidine-substituted phenazines against Mycobacterium leprae in vitro. Antimicrobial Agents and Chemotherapy, 33(11), 2004–2005. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Odjakov, I., et al. (2004). Quantitative structure-activity relationship analysis of the substituent effects on the binding affinity of derivatives of trimetazidine. Arzneimittelforschung, 54(1), 9-14. [Link]

  • Silva, M. R., et al. (2005). Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. Journal of Medicinal Chemistry, 48(25), 7899-7908. [Link]

  • Dyusebaeva, M. A., et al. (2017). Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives. Pharmaceutical Chemistry Journal, 51(7), 550–552. [Link]

  • Sokolov, D. V., et al. (1999). Method of synthesis of 1,2,5-trimethyl-4-piperidone.
  • Kumar, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(5), 705-720. [Link]

  • Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • PharmaCompass. (n.d.). 1,2,5-trimethyl-piperidin-4-one. PharmaCompass. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

Sources

Validation

Structural and Spectral Comparison of 1,2,5-Trimethylpiperidin-4-ol Diastereomers: A Comprehensive Guide

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous analgesics, local anesthetics, and anti-inflammatory agents. Specifically, 1,2,5-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous analgesics, local anesthetics, and anti-inflammatory agents. Specifically, 1,2,5-trimethylpiperidin-4-ol serves as the critical precursor to promedol and its potent analgesic analogs [1]. Because the biological activity of these derivatives is highly dependent on their 3D spatial orientation, isolating and validating the correct diastereomer ( α , β , or γ ) is a non-negotiable step in the drug development pipeline.

This guide provides an objective, data-driven comparison of the 1,2,5-trimethylpiperidin-4-ol diastereomers. It details the causality behind their stereoselective synthesis, outlines self-validating spectral elucidation protocols (NMR/IR), and establishes a robust framework for distinguishing these isomers in a laboratory setting.

Structural Landscape & Thermodynamic Stability

The reduction of 1,2,5-trimethylpiperidin-4-one yields three primary diastereomers depending on the relative stereochemistry of the methyl groups at C2 and C5, and the newly formed hydroxyl group at C4[2].

The stereochemical outcomes are dictated by the starting ketone's configuration and the nature of the reducing agent:

  • α -Isomer: Derived from trans-1,2,5-trimethylpiperidin-4-one. Features an equatorial hydroxyl group. This is the thermodynamic product.

  • β -Isomer: Derived from trans-1,2,5-trimethylpiperidin-4-one. Features an axial hydroxyl group. This is the kinetic product.

  • γ -Isomer: Derived from cis-1,2,5-trimethylpiperidin-4-one. Features an equatorial hydroxyl group.

Causality of Stereoselective Reduction

When trans-1,2,5-trimethylpiperidin-4-one is reduced via a single-electron transfer mechanism (e.g., Sodium in Ethanol), the reaction proceeds under thermodynamic control . The intermediate radical anion equilibrates to place the bulky -OH group in the less sterically hindered equatorial position, yielding the α -isomer. Conversely, reduction using lithium aluminum hydride (LiAlH 4​ ) operates under steric approach control (kinetic control). The hydride attacks from the less hindered face, pushing the resulting alkoxide into the axial position, thereby favoring the β -isomer.

Stereochemistry KetoneTrans trans-1,2,5-Trimethyl- piperidin-4-one Alpha α-Isomer (trans-2,5-Me2, eq-OH) KetoneTrans->Alpha Thermodynamic (Na/EtOH) Beta β-Isomer (trans-2,5-Me2, ax-OH) KetoneTrans->Beta Kinetic (LiAlH4) KetoneCis cis-1,2,5-Trimethyl- piperidin-4-one Gamma γ-Isomer (cis-2,5-Me2, eq-OH) KetoneCis->Gamma Reduction (NaBH4)

Caption: Reduction pathways yielding 1,2,5-trimethylpiperidin-4-ol diastereomers.

Spectral Differentiation: NMR & IR Markers

Differentiating the α , β , and γ isomers requires a multimodal analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here, specifically leveraging the Karplus relationship to determine the orientation of the C4 proton.

The Karplus Causality

The 3J (three-bond) coupling constant between adjacent protons is highly dependent on their dihedral angle.

  • Equatorial -OH ( α , γ isomers): The C4 proton is axial . It exhibits a dihedral angle of ~180° with the adjacent axial protons at C3 and C5, resulting in large diaxial coupling constants ( J≈10−12 Hz). The signal appears as a broad multiplet or triplet of triplets.

  • Axial -OH ( β isomer): The C4 proton is equatorial . The dihedral angles with adjacent protons are ~60°, resulting in small equatorial-equatorial and axial-equatorial couplings ( J≈2−4 Hz). The signal appears as a narrow, unresolved multiplet.

Quantitative Data Presentation

Table 1: Key NMR and IR Spectral Markers for Diastereomer Identification

IsomerC4-OH Orientation 1 H NMR: H4 Signal Morphology 1 H NMR: H4 J -Coupling (Hz) 13 C NMR: C4 Shift (ppm)IR: O-H Stretch (cm −1 )
α -Isomer EquatorialBroad multiplet (tt) Jax−ax​≈10.5 , Jax−eq​≈4.0 ~ 68.53620 (Sharp, free OH)
β -Isomer AxialNarrow multiplet (m) Jeq−eq​≈2.5 , Jax−eq​≈3.0 ~ 64.23635 (Sharp, free OH)
γ -Isomer EquatorialBroad multiplet (tt) Jax−ax​≈10.0 , Jax−eq​≈4.5 ~ 66.83615 (Sharp, free OH)

(Note: 13 C chemical shifts for the axial alcohol ( β ) are characteristically upfield compared to the equatorial alcohols due to the γ -gauche steric shielding effect exerted by the axial oxygen on the ring carbons).

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic action is coupled with an orthogonal analytical verification step.

Protocol 1: Diastereoselective Synthesis & Isolation of the α -Isomer

Objective: Synthesize the thermodynamic α -isomer with >95% diastereomeric excess (d.e.).

  • Reaction Setup: Dissolve 10.0 g of trans-1,2,5-trimethylpiperidin-4-one [1] in 150 mL of absolute ethanol under an inert argon atmosphere.

  • Reduction: Slowly add 5.0 g of elemental sodium metal in small pieces over 1 hour. Maintain the temperature at reflux. Causality: The dissolving metal reduction generates a radical anion that equilibrates to the most thermodynamically stable conformation before final protonation.

  • Quenching & Extraction: Once the sodium is fully consumed, cool the mixture to 0°C. Cautiously add 50 mL of distilled water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Alumina, eluting with Hexane/Ethyl Acetate 80:20).

  • Validation: Perform TLC. The α -isomer (equatorial OH) typically exhibits a lower Rf​ value than the β -isomer due to stronger interaction with the stationary phase.

Protocol 2: Self-Validating NMR Stereochemical Elucidation

Objective: Confirm the relative stereochemistry of the isolated piperidinol without relying solely on 1D chemical shifts.

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • 1D 1 H Acquisition: Acquire a standard 1D proton spectrum. Extract the coupling constants for the H4 proton (typically found between 3.50 - 4.10 ppm). Validation Check: If J>10 Hz, the OH is equatorial. Proceed to 2D NMR to confirm the methyl group orientations.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

  • Spatial Correlation Analysis:

    • Look for cross-peaks between the C4 proton and the C2/C5 methyl protons.

    • Causality: In the α -isomer, the axial H4 proton will show strong NOE correlations with adjacent axial protons, but weak/no correlation with equatorial methyl groups. This spatial mapping self-validates the 1D J -coupling assumptions.

NMRWorkflow SamplePrep Sample Preparation (CDCl3, 5-10 mg) Proton1D 1D 1H NMR (Extract J-couplings of H4) SamplePrep->Proton1D Carbon1D 1D 13C NMR (C4 Chemical Shift) SamplePrep->Carbon1D NOESY 2D NOESY/ROESY (Spatial Me-Me and Me-H correlations) Proton1D->NOESY Carbon1D->NOESY DataAnalysis Stereochemical Assignment (Eliel's Equation & Karplus Curve) NOESY->DataAnalysis

Caption: Self-validating NMR workflow for stereochemical elucidation of piperidinols.

Mechanistic Insights in Drug Development

The stereochemistry of 1,2,5-trimethylpiperidin-4-ol is not merely an academic curiosity; it directly dictates the pharmacological efficacy of its downstream derivatives. For instance, when these alcohols are esterified to form promedol analogs, the orientation of the ester group (axial vs. equatorial) drastically alters the molecule's ability to bind to the μ -opioid receptor [3].

The γ -isomer derivatives often exhibit superior analgesic properties compared to the α and β counterparts. This is because the cis-2,5-dimethyl arrangement forces the piperidine ring into a specific chair conformation that perfectly aligns the phenyl and ester groups with the receptor's hydrophobic pockets. By mastering the structural and spectral differentiation of these precursors as outlined in this guide, development chemists can ensure high-fidelity synthesis of targeted, bioactive APIs.

References

  • 1,2,5-Trimethyl-4-piperidinone | CID 551042 Source: PubChem, National Library of Medicine URL:[Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography Source: ResearchGate (Originally published in Molecules / MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2,5-Trimethylpiperidin-4-ol

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive intermediates into their synthetic workflows. 1,2,5-Trimethylpiperidin-4-ol (CAS: 17618-51-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive intermediates into their synthetic workflows. 1,2,5-Trimethylpiperidin-4-ol (CAS: 17618-51-8) [1] is a substituted piperidine derivative widely utilized in the synthesis of antimicrobial agents, spasmolytics, and analgesic compounds[2][3].

However, the structural utility of this compound comes with significant operational hazards. The piperidine core is a strong organic base and is highly lipophilic[4][5]. This means it can cause severe chemical burns (liquefaction necrosis) and rapidly absorb through the skin to induce systemic neurotoxicity[5][6]. To build a self-validating safety culture in your laboratory, you must understand not just what protective measures to take, but the mechanistic causality behind them.

Here is your comprehensive, step-by-step operational guide for handling 1,2,5-Trimethylpiperidin-4-ol.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand the chemical adversary. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a strong Lewis base[6]. Upon contact with biological tissues, it rapidly saponifies cellular lipids and extracts water. Furthermore, the three methyl groups on the 1,2,5-positions enhance the molecule's membrane permeability, dramatically increasing the risk of systemic toxicity if dermal exposure occurs[3][6].

Table 1: Physicochemical & Hazard Summary

Property / Hazard Description / Value Operational Implication
Chemical State Liquid / Low-melting solid Vapor generation is a constant risk at room temperature; inhalation hazard[5].
Basicity Highly Basic (Amine core) Corrosive to skin, eyes, and mucous membranes; causes severe burns[5].
Flammability High (Flash Point ~16°C for core) Requires spark-proof tools, grounded equipment, and exclusion of static[5][7].

| Toxicity | Acute Oral/Dermal Toxicity | Requires strict impermeable barrier protection to prevent systemic absorption[6]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory latex or thin nitrile gloves for extended handling. The organic basicity of 1,2,5-Trimethylpiperidin-4-ol rapidly degrades standard elastomers through chemical permeation.

  • Dermal Protection (Hands): Use Butyl rubber or Neoprene gloves (minimum 0.4 mm thickness)[4]. Causality: Butyl rubber provides superior resistance to basic amines and polar organic solvents, preventing breakthrough and subsequent dermal absorption. If using nitrile for high dexterity, double-glove and change immediately upon contamination.

  • Ocular Protection: Tight-fitting, non-vented chemical splash goggles combined with an 8-inch face shield[8]. Causality: Piperidine vapors can cause severe corneal damage and blindness[5]; standard safety glasses offer zero vapor or lateral splash protection.

  • Respiratory Protection: Handling must occur in a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood [7]. Causality: If ventilation fails, a NIOSH-approved full-face respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge is mandatory to prevent mucosal irritation and coughing[7].

  • Body Protection: Flame-resistant (FR) lab coat over a chemical-resistant apron[5]. Ensure no exposed skin between the glove cuff and the lab coat sleeve.

Standard Operating Procedure (SOP): Dispensing & Handling

Every protocol must be a self-validating system. Follow this step-by-step workflow to ensure total containment during experimental setups.

Step 1: Environmental Preparation Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Clear the hood of incompatible materials, specifically strong oxidizers, acids, and acid chlorides, which can trigger violent exothermic reactions[6][7].

Step 2: Grounding and Anti-Static Measures If dispensing large volumes, bond and ground the receiving vessel[5][6]. Causality: Piperidine derivatives generate highly flammable vapors that can travel to ignition sources and flash back; static discharge from pouring liquids must be eliminated[5].

Step 3: Liquid Transfer Use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle for liquid transfer. Causality: Standard air-displacement pipettes are highly inaccurate for volatile organic liquids due to vapor pressure differences, risking vapor lock, dripping, and external contamination.

Step 4: Equipment Quenching Rinse all transfer equipment immediately with a dilute weak acid (e.g., 5% acetic acid or citric acid solution) before removing it from the fume hood. This neutralizes residual base into a stable, water-soluble salt.

G Start Pre-Operation: Verify Fume Hood & Grounding PPE Don PPE: Butyl Gloves, Goggles, FR Coat Start->PPE Dispense Dispense 1,2,5-Trimethylpiperidin-4-ol (Positive Displacement) PPE->Dispense SpillCheck Spill Occurred? Dispense->SpillCheck Evacuate Major Spill: Evacuate & Alert EHS SpillCheck->Evacuate Yes (>50mL) Neutralize Minor Spill: Neutralize with Citric Acid SpillCheck->Neutralize Yes (<50mL) Dispose Dispose as Hazardous Basic Waste SpillCheck->Dispose No (Routine) Neutralize->Dispose

Safe handling and emergency response workflow for 1,2,5-Trimethylpiperidin-4-ol.

Spill Response and Chemical Disposal Plan

Spill Containment (Causality-Driven Methodology): Never use water to flush a piperidine derivative spill initially. The exothermic reaction with water and the physical spread of the basic liquid will exacerbate the inhalation and contact hazards.

  • Evacuate & Isolate: Alert nearby personnel, shut off all ignition sources, and increase ventilation[6].

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) to the spill perimeter, working inward. Causality: Neutralizing the base forms a stable, non-volatile salt, immediately eliminating the inhalation hazard and stopping the corrosive action on laboratory surfaces.

  • Absorption: Once neutralized, cover the area with an inert absorbent like vermiculite or dry sand[7]. Do NOT use combustible absorbents like sawdust, which can ignite.

  • Collection: Sweep the absorbed material using non-sparking tools[5] into a highly visible, chemically compatible hazardous waste container.

Chemical Disposal Plan:

  • Segregation: Store waste strictly in the "Basic Organic Waste" stream. Never mix with acidic waste or halogenated solvents due to the risk of violent alkylation reactions or exothermic salt formation[6].

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive/Toxic Organic Amine (1,2,5-Trimethylpiperidin-4-ol)" and dispose of it through an approved environmental waste vendor[5].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." NJ.gov.[Link]

  • Dyusebaeva, M.A., Elibaeva, N.S., Kalugin, S.N. "Antimicrobial Activity of 1,2,5-Trimethylpiperidin-4-Ol Derivatives." Pharmaceutical Chemistry Journal, Vol 51, No 7 (2017). [Link]

Sources

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